
2,2',3,4'-テトラクロロビフェニル
概要
説明
2,2’,3,4’-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .
Synthesis Analysis
PCBs, including 2,2’,3,4’-Tetrachlorobiphenyl, were synthesized by electrophilic chlorination using chlorine gas to produce PCBs . The degree of chlorination determines the chemical and physical properties of PCBs .Molecular Structure Analysis
The molecular formula of 2,2’,3,4’-Tetrachlorobiphenyl is C12H6Cl4 . The structure includes two benzene rings with chlorine atoms attached at positions 2, 2’, 3, and 4’ .Chemical Reactions Analysis
The dechlorination of 2,3,4,5-tetrachlorobiphenyl (a similar compound) has been studied. The rate of dechlorination was found to be a linear function of PCB substrate concentration below the maximum aqueous solubility .Physical And Chemical Properties Analysis
2,2’,3,4’-Tetrachlorobiphenyl is a solid substance . It is part of a group of compounds known as polychlorinated biphenyls, which are known for their low reactivity and stability in harsh environmental conditions .科学的研究の応用
エナンチオ選択的ヒドロキシル化
2,2',3,4'-テトラクロロビフェニルは、エナンチオ選択的ヒドロキシル化に関する研究に使用されます。 ヒトおよびラットのシトクロムP450(CYP、P450)モノオキシゲナーゼ、特にヒトCYP2B6およびラットCYP2B1は、2,2',3,6-テトラクロロビフェニルの分離されたアトロピソマーを脱塩素化およびヒドロキシル化された代謝産物に代謝することが発見されています .
光脱塩素化研究
この化合物は、光脱塩素化研究にも使用されます。アニオン性界面活性剤溶液(ドデシル硫酸ナトリウム、SDS)および非イオン性界面活性剤溶液(ポリオキシエチレン23ラウリルエーテル、Brij35)中の2,2',4,4'-テトラクロロビフェニルの光分解速度および対応する量子収率に関する研究が行われています。 これらの研究の目的は、これらの界面活性剤がPCBの光脱塩素化を促進する効果を評価することです .
環境汚染と毒性学
2,2',3,4'-テトラクロロビフェニルは、環境汚染と毒性学に関する研究に使用されます。 その永続性、生物蓄積性、および変異原性は、PCBを効率的かつ環境に優しい方法で解毒するための新しいアプローチの開発に大きな注目を集めています .
創薬と医薬品化学
この化合物は、創薬と医薬品化学の分野で使用されます。 ラセミ体2,2',3,6-テトラクロロビフェニルからアトロピソマーを単離する研究に使用されます .
農業科学
2,2',3,4'-テトラクロロビフェニルは、農業科学研究に使用されます。 ヒトおよびラットのCYP2Bサブファミリーによる2,2',3,6-テトラクロロビフェニルのエナンチオ選択的ヒドロキシル化の違いに関する研究に使用されます .
環境保全
この化合物は、環境保全に関する研究に使用されます。 アニオン性界面活性剤溶液中の2,2',4,4'-テトラクロロビフェニルの光分解速度および対応する量子収率に関する研究に使用されます .
作用機序
Target of Action
The primary target of 2,2’,3,4’-Tetrachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
2,2’,3,4’-Tetrachlorobiphenyl interacts with its target, the Estrogen receptor, by binding to it. This binding inhibits the basal and circadian expression of the core circadian component PER1 . This interaction results in changes in the regulation of eukaryotic gene expression and impacts cellular proliferation and differentiation .
Biochemical Pathways
It is known that the compound’s interaction with the estrogen receptor can influence various cellular processes, including gene expression, cellular proliferation, and differentiation .
Result of Action
The molecular and cellular effects of 2,2’,3,4’-Tetrachlorobiphenyl’s action are primarily related to its interaction with the Estrogen receptor. By inhibiting the expression of the core circadian component PER1, it can affect gene expression and cellular processes . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,4’-Tetrachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation and can bioaccumulate in animal tissue . This persistence in the environment can lead to long-term exposure and potential health effects .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2,2’,3,4’-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its toxicological effects. This compound interacts with several enzymes and proteins, including those involved in oxidative phosphorylation and the cytochrome P450 family . It has been shown to inhibit Complex I of the mitochondrial electron transport chain, leading to disruptions in cellular respiration . Additionally, 2,2’,3,4’-Tetrachlorobiphenyl can bind to the aryl hydrocarbon receptor, altering the transcription of genes and inducing the expression of hepatic Phase I and Phase II enzymes .
Cellular Effects
The effects of 2,2’,3,4’-Tetrachlorobiphenyl on various cell types and cellular processes are profound. In rat liver mitochondria, it inhibits both the respiratory and phosphorylation subsystems, increasing membrane leak and affecting the membrane potential . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by interacting with the estrogen receptor and other nuclear hormone receptors . These interactions can lead to altered cellular proliferation and differentiation in target tissues .
Molecular Mechanism
At the molecular level, 2,2’,3,4’-Tetrachlorobiphenyl exerts its effects through several mechanisms. It binds to the aryl hydrocarbon receptor, disrupting cell function by altering gene transcription . This binding induces the expression of hepatic enzymes, particularly those in the cytochrome P450 family, which are involved in the metabolism of various xenobiotics . Additionally, 2,2’,3,4’-Tetrachlorobiphenyl inhibits ATP synthase activity in mitochondria, further disrupting cellular energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,4’-Tetrachlorobiphenyl change over time. This compound is stable and resistant to degradation, leading to long-term persistence in biological systems . Studies have shown that its inhibitory effects on mitochondrial respiration and ATP synthase activity can persist for extended periods . Additionally, the compound’s impact on gene expression and enzyme activity can lead to long-term alterations in cellular function .
Dosage Effects in Animal Models
The effects of 2,2’,3,4’-Tetrachlorobiphenyl vary with different dosages in animal models. At higher doses, it can cause significant toxic effects, including hepatomegaly and alterations in liver morphology . These effects are dose-dependent, with higher doses leading to more severe disruptions in cellular and organ function . Additionally, chronic exposure to high doses can result in long-term health effects, including carcinogenicity .
Metabolic Pathways
2,2’,3,4’-Tetrachlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with the cytochrome P450 family of enzymes . These enzymes metabolize the compound into various hydroxylated metabolites, which can further interact with cellular components . The compound’s metabolism also involves the formation of arene oxide intermediates, which can bind to cellular macromolecules and cause toxic effects .
Transport and Distribution
Within cells and tissues, 2,2’,3,4’-Tetrachlorobiphenyl is transported and distributed through interactions with lipid membranes and binding proteins . Its lipophilic nature allows it to accumulate in the lipid bilayers of cell membranes, leading to alterations in membrane fluidity and function . The compound can also bind to transport proteins, facilitating its distribution to various tissues, including the liver, brain, and adipose tissue .
Subcellular Localization
The subcellular localization of 2,2’,3,4’-Tetrachlorobiphenyl is primarily within the lipid bilayers of cellular membranes . Its lipophilic nature allows it to integrate into these membranes, where it can exert its toxic effects. Additionally, the compound can localize to specific organelles, such as mitochondria, where it inhibits key enzymes involved in energy production . This localization is facilitated by the compound’s interactions with membrane lipids and proteins .
特性
IUPAC Name |
1,2-dichloro-3-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-4-5-8(11(15)6-7)9-2-1-3-10(14)12(9)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFHIHDQSYXSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873557 | |
| Record name | 2,2',3,4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36559-22-5 | |
| Record name | 2,2',3,4'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036559225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58XQ77HLDT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,2',3,4'-Tetrachlorobiphenyl used in analyzing human serum for organochlorine pesticides and polychlorinated biphenyls?
A: 2,2',3,4'-Tetrachlorobiphenyl serves as a surrogate compound in analytical methods that measure organochlorine pesticides and polychlorinated biphenyls (PCBs) in human serum []. Surrogate compounds, like this one, are added to samples before extraction and analysis. Since they are not naturally found in serum, their recovery rate throughout the process helps assess the method's efficiency and accuracy. A high recovery rate for 2,2',3,4'-Tetrachlorobiphenyl (above 80% in the cited study) indicates that the analytical method is effectively extracting and quantifying the target compounds, which are other PCBs and organochlorine pesticides. This is crucial for ensuring the reliability of the analytical results.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


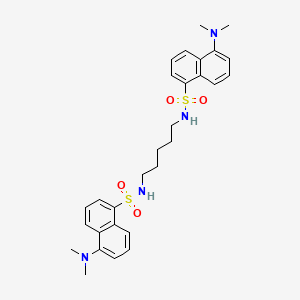
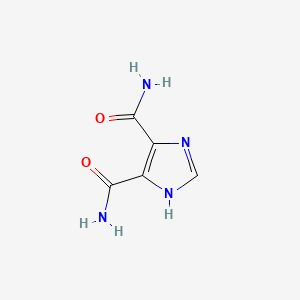
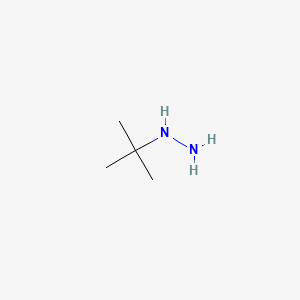
![2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid](/img/structure/B1221603.png)
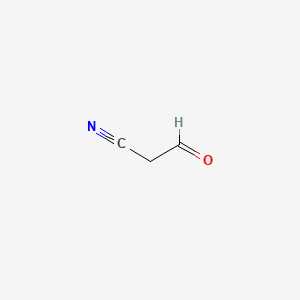

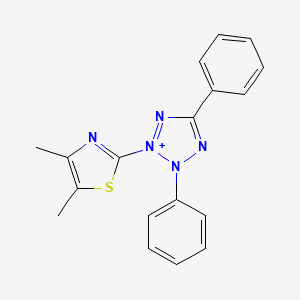

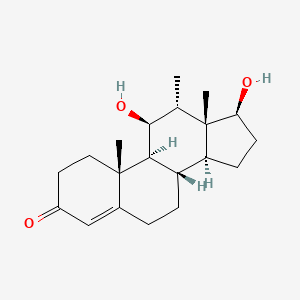

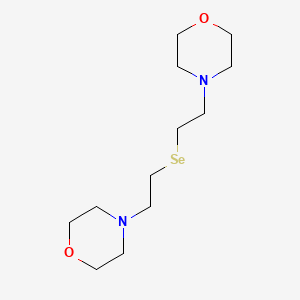
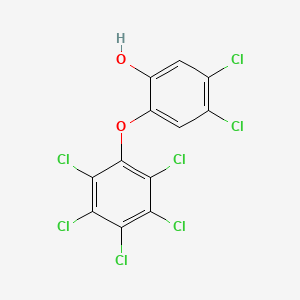
![7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B1221621.png)

